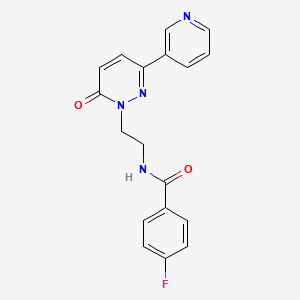![molecular formula C21H20O4 B2623922 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 869079-94-7](/img/structure/B2623922.png)
3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavonoid that is commonly found in citrus fruits. It has been the subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes that promote inflammation and oxidative stress, which can lead to chronic diseases. It has also been shown to activate certain cellular pathways that promote cell survival and repair.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in cells. It has also been shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid metabolism. Additionally, it has been shown to improve cognitive function and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one in lab experiments is its low toxicity and high bioavailability. It is also relatively easy to synthesize and purify. However, one limitation is that it may have different effects in different cell types and may interact with other compounds in the body, which can make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one. One area of interest is its potential to improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential to improve cardiovascular health and reduce the risk of heart disease. Additionally, further research is needed to understand its potential anti-cancer properties and its effects on the immune system.
Conclusion:
In conclusion, this compound is a flavonoid that has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties, and may have potential to improve cognitive function and cardiovascular health. While there are limitations to using this compound in lab experiments, there are many potential future directions for research on this compound.
Méthodes De Synthèse
3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be synthesized from hesperidin, which is a flavanone glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin and glucose using acid or enzyme catalysis. The hesperetin can then be purified using chromatography techniques.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential to improve cardiovascular health and cognitive function.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-14(2)10-11-24-18-9-6-16-12-19(21(22)25-20(16)13-18)15-4-7-17(23-3)8-5-15/h4-10,12-13H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKBASUQNOPBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2623840.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2623842.png)
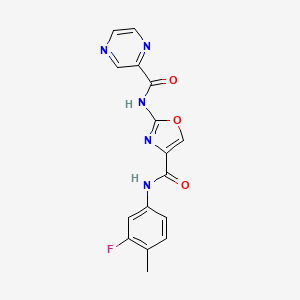
![N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2623845.png)
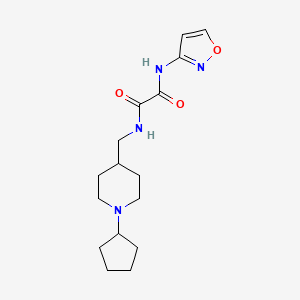

![8-(2-fluorophenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623851.png)
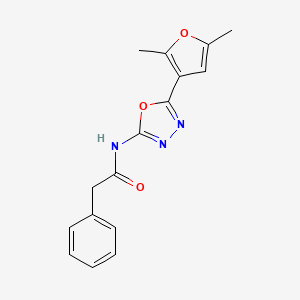
![N-cyclohexyl-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623854.png)
![1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623855.png)
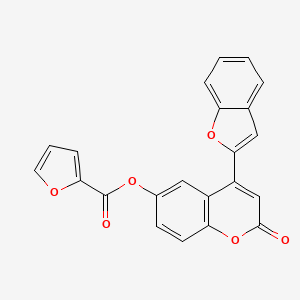

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2623861.png)
